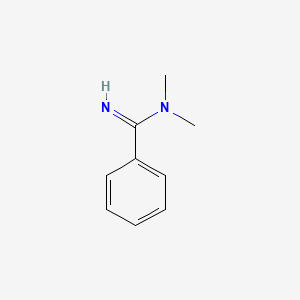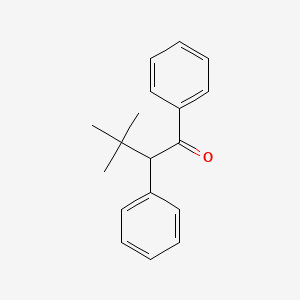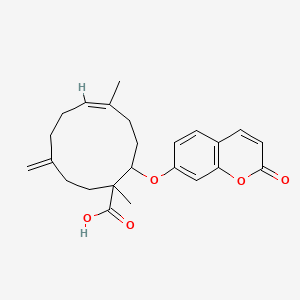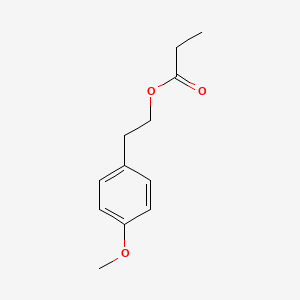
Iridium;thorium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium;thorium is a compound that combines the unique properties of iridium and thorium Iridium is a transition metal known for its high density, corrosion resistance, and catalytic properties Thorium, on the other hand, is a radioactive actinide metal known for its potential use in nuclear reactors due to its ability to undergo nuclear fission
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iridium;thorium compounds typically involves the reaction of iridium and thorium precursors under controlled conditions. One common method is the co-precipitation technique, where iridium and thorium salts are dissolved in a suitable solvent and then precipitated together using a precipitating agent. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound compounds may involve high-temperature processes such as solid-state reactions or metallurgical techniques. For example, iridium and thorium metals can be melted together in a high-temperature furnace to form an alloy, which is then processed further to obtain the desired compound. These methods require precise control of temperature, pressure, and atmosphere to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Iridium;thorium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states and coordination environments of the iridium and thorium atoms in the compound.
Common Reagents and Conditions:
Oxidation Reactions: this compound compounds can be oxidized using oxidizing agents such as oxygen, hydrogen peroxide, or nitric acid. These reactions typically occur under elevated temperatures and controlled atmospheres.
Reduction Reactions: Reduction of this compound compounds can be achieved using reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride. These reactions often require specific solvents and reaction conditions to proceed efficiently.
Substitution Reactions: Substitution reactions involve the replacement of one ligand or atom in the compound with another. Common reagents for these reactions include halogens, alkylating agents, and organometallic compounds.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or oxyanions of iridium and thorium, while reduction reactions may produce lower oxidation state compounds or elemental iridium and thorium.
Wissenschaftliche Forschungsanwendungen
Iridium;thorium compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization processes. Their catalytic activity is attributed to the presence of iridium, which is known for its excellent catalytic properties.
Biology: In biological research, this compound compounds are studied for their potential use in imaging and diagnostic applications. The high atomic number of iridium makes it suitable for use in X-ray imaging and other radiographic techniques.
Medicine: this compound compounds are being investigated for their potential use in cancer treatment. Iridium-based compounds have shown promise as anticancer agents due to their ability to induce cell death in cancer cells. The addition of thorium may enhance the therapeutic efficacy of these compounds.
Industry: In industrial applications, this compound compounds are used in the production of high-performance materials, such as superalloys and refractory materials. These materials are used in aerospace, automotive, and other high-tech industries due to their excellent mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of iridium;thorium compounds depends on their specific application:
Catalysis: In catalytic applications, this compound compounds facilitate chemical reactions by providing active sites for reactant molecules to interact. The iridium atoms in the compound act as the primary catalytic centers, while the thorium atoms may influence the electronic and structural properties of the catalyst.
Medical Applications: In cancer treatment, this compound compounds exert their effects by inducing oxidative stress and DNA damage in cancer cells. The iridium atoms generate reactive oxygen species (ROS) that cause cellular damage, while the thorium atoms may enhance the uptake and retention of the compound in cancer cells.
Imaging: In imaging applications, this compound compounds enhance the contrast of radiographic images due to the high atomic number of iridium. The thorium atoms may contribute to the stability and solubility of the compound in biological systems.
Vergleich Mit ähnlichen Verbindungen
Iridium Compounds: Iridium forms various compounds, including iridium oxides, iridium chlorides, and iridium complexes. These compounds are known for their catalytic activity and are widely used in chemical and industrial applications.
Thorium Compounds: Thorium forms compounds such as thorium dioxide, thorium nitrate, and thorium fluoride. These compounds are primarily used in nuclear applications due to their ability to undergo nuclear fission.
Uniqueness of Iridium;thorium Compounds: this compound compounds are unique due to the combination of properties from both iridium and thorium. The presence of iridium imparts excellent catalytic activity and high atomic number, while thorium contributes to the compound’s potential use in nuclear and medical applications. This combination of properties makes this compound compounds versatile and valuable in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
12030-60-3 |
|---|---|
Molekularformel |
IrTh |
Molekulargewicht |
424.25 g/mol |
IUPAC-Name |
iridium;thorium |
InChI |
InChI=1S/Ir.Th |
InChI-Schlüssel |
ITSOJLMPDIVXQY-UHFFFAOYSA-N |
Kanonische SMILES |
[Ir].[Th] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



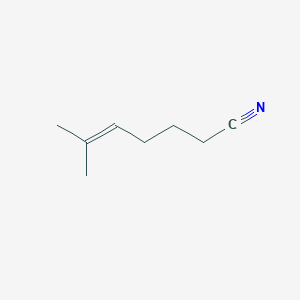

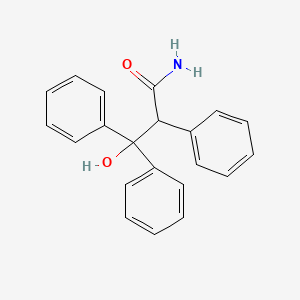

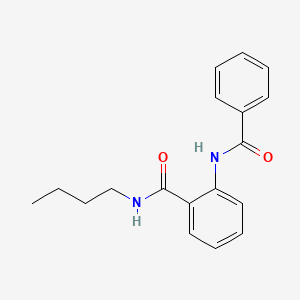
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
